molecular formula C20H22ClN3O4 B11560223 N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11560223
M. Wt: 403.9 g/mol
InChI Key: ULUOHIOGCHNNMG-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, an ethoxy group, and a propoxybenzylidene hydrazinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves the condensation of 3-chlorophenylhydrazine with 3-ethoxy-4-propoxybenzaldehyde under acidic or basic conditions. The reaction is followed by the addition of an acylating agent to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters and purification techniques is essential to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3,5-dinitrobenzamide
  • N-(3-chlorophenyl)-4-methoxybenzamide
  • N-(3-chlorophenyl)-3-aminobenzenesulfonamide

Uniqueness

N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for scientific research.

Properties

Molecular Formula

C20H22ClN3O4

Molecular Weight

403.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H22ClN3O4/c1-3-10-28-17-9-8-14(11-18(17)27-4-2)13-22-24-20(26)19(25)23-16-7-5-6-15(21)12-16/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

ULUOHIOGCHNNMG-LPYMAVHISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=CC=C2)Cl)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.